![molecular formula C9H8N2O3S2 B3134666 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone CAS No. 400082-12-4](/img/structure/B3134666.png)
4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone
Overview
Description
4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone, also known as MTDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTDS belongs to a class of compounds known as sulfones, which are widely used in various fields such as medicine, agriculture, and material science. In
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as inflammation, cell proliferation, and apoptosis. 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been shown to have various biochemical and physiological effects, depending on the specific application and dosage used. In medicinal chemistry, 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been shown to reduce inflammation, inhibit bacterial growth, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In material science, 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been used to synthesize polymers with enhanced thermal stability and mechanical properties. In environmental science, 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been shown to have selective herbicidal and pesticidal activity against certain plant species and pests.
Advantages and Limitations for Lab Experiments
4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has several advantages for use in lab experiments, including its low cost, high purity, and ease of synthesis. However, there are also some limitations to its use, such as its limited solubility in water and some organic solvents, which can make it difficult to work with in certain applications. Additionally, the precise mechanism of action of 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are many potential future directions for research on 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in material science and environmental science. Additionally, further studies are needed to better understand the mechanism of action of 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone and its biochemical and physiological effects, which could lead to the development of more effective and targeted therapies.
Scientific Research Applications
4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been used as a building block for the synthesis of novel polymers and materials with enhanced properties. In environmental science, 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone has been investigated for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
5-(4-methoxyphenyl)sulfonylthiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c1-14-7-2-4-8(5-3-7)16(12,13)9-6-10-11-15-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFWJDXHHESHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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